molecular formula C7H5NO2 B032225 2-Furoylacetonitrile CAS No. 31909-58-7

2-Furoylacetonitrile

Cat. No.: B032225
CAS No.: 31909-58-7
M. Wt: 135.12 g/mol
InChI Key: RZNSHBXVTAHWPP-UHFFFAOYSA-N
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Description

2-Furoylacetonitrile, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO2 and its molecular weight is 135.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Furoylacetonitrile plays a crucial role in the synthesis of various furan derivatives, which are essential in heterocyclic chemistry. Research indicates that the reaction environment, such as the choice of solvent, significantly influences the formation of this compound. For instance, in dimethylsulfoxide, only this compound is formed, whereas in formamide, a mixture of this compound and 5-methyl-2-furonitrile is produced (Novitskii, Gresl, & Yur'ev, 1968). Additionally, alkylation of this compound with alkyl halides is a convenient method for synthesizing mono- and di-α-substituted 2-furylacetic acids, which are valuable in medicinal chemistry and material science (Novitskii, Gresl, Lyubinskaya, & Pershina, 1969).

Electrochemical Applications

This compound is also significant in electrochemical studies, particularly in the methoxylation of furan series amines. Research demonstrates that contrary to prior beliefs, methoxylation occurs without prior acylation of the amines, yielding significant yields of the corresponding 2,5-dimethoxy-2,5-dihydrofurfurylamines. This finding opens new pathways in the synthesis of electrochemically active materials for various applications (Novitskii, Sadovaya, & Yur'ev, 1968).

Analytical Chemistry

In the realm of analytical chemistry, this compound derivatives have been utilized in novel derivatization methods for characterizing complex mixtures. A study has shown that 2-furoyl chloride, a derivative of this compound, can be used as a derivatization reagent for the HPLC-UV analysis of ethoxylated alcohols and their sulfates. This method significantly improves the characterization of these complex mixtures, highlighting the versatility of this compound and its derivatives in analytical applications (Bachus & Stan, 2003).

Heterocyclic Chemistry

This compound serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For example, it has been used in the synthesis of 2-(1-phosphorylalkyl)- and 2-(1-alkenyl)furans, showcasing its utility in creating compounds with potential applications in pharmaceuticals and materials science (Tsuge, Kanemasa, & Suga, 1988).

Safety and Hazards

2-Furoylacetonitrile is classified as Acute Tox. 4 for dermal, inhalation, and oral routes, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

3-(furan-2-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNSHBXVTAHWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185759
Record name 2-Furoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31909-58-7
Record name 2-Furoylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031909587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Furoylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Furoylacetonitrile
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Synthesis routes and methods I

Procedure details

63.05 grams (0.5 mole) of furan-2-carboxylic acid ethyl ester and 30.0 grams (1 mole) of sodium hydride (80 weight % suspension in white oil) were reacted with 41 grams (1 mole) of acetonitrile in 500 ml of toluene with the addition of 1 ml of methanol at 90° C. After 3 hours reaction time the toluene was distilled off, the residue stirred with 500 ml of water, acidified with hydrochloric acid to pH 1.5 and the precipitated product filtered off with suction and recrystallized from methanol. There were obtained 51.3 grams (76% of theory) of 2-furanoylacetonitrile having a melting point of 74°-75° C.
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30 g
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1 mL
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500 mL
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Synthesis routes and methods II

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